molecular formula C22H22N2O6 B12412550 4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5

4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5

Cat. No.: B12412550
M. Wt: 415.4 g/mol
InChI Key: ZEIQFLAUJKHOLJ-CUBNZRIJSA-N
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Description

Chemical Reactions Analysis

4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5 involves its role as an endothelin receptor antagonist. It binds to endothelin receptors, blocking the action of endothelin, a potent vasoconstrictor. This leads to vasodilation and reduced blood pressure, which is beneficial in treating conditions like pulmonary arterial hypertension and certain types of cancer .

Comparison with Similar Compounds

4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5 is unique due to its stable isotope labeling, which allows for safe in vivo metabolic studies. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific chemical structures and labeling.

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

415.4 g/mol

IUPAC Name

(2S)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-(2,3,4,5,6-pentadeuteriophenoxy)-3-phenylbutanoic acid

InChI

InChI=1S/C22H22N2O6/c1-22(15-10-6-4-7-11-15,30-16-12-8-5-9-13-16)19(20(25)26)29-21-23-17(27-2)14-18(24-21)28-3/h4-14,19H,1-3H3,(H,25,26)/t19-,22?/m1/s1/i5D,8D,9D,12D,13D

InChI Key

ZEIQFLAUJKHOLJ-CUBNZRIJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(C)(C2=CC=CC=C2)[C@@H](C(=O)O)OC3=NC(=CC(=N3)OC)OC)[2H])[2H]

Canonical SMILES

CC(C1=CC=CC=C1)(C(C(=O)O)OC2=NC(=CC(=N2)OC)OC)OC3=CC=CC=C3

Origin of Product

United States

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